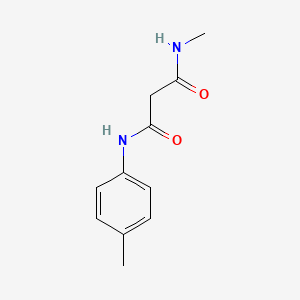
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide (NMPDA) is a chemical compound which has been studied for its potential applications in scientific research. It is a member of the diamide family of compounds, and is composed of two nitrogen atoms, one methyl group, and one 4-methylphenyl group. NMPDA has been studied for its ability to act as a catalyst in certain reactions, as well as its biochemical and physiological effects.
Scientific Research Applications
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as well as in the synthesis of other compounds. It has also been studied for its ability to act as a modulator of enzyme activity, as well as its potential to act as an inhibitor of certain enzymes. In addition, N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has been studied for its ability to act as a ligand for metal ions, and its potential to act as an antioxidant.
Mechanism of Action
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide is believed to act by binding to certain enzymes and modulating their activity. It is also believed to act as an antioxidant, by scavenging free radicals and preventing them from damaging cellular components. In addition, N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide is believed to act as a ligand for metal ions, by binding to them and forming complexes.
Biochemical and Physiological Effects
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, as well as inhibit the activity of certain enzymes. In addition, N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has been shown to possess antioxidant activity, and is believed to scavenge free radicals and prevent them from damaging cellular components. It has also been shown to act as a ligand for metal ions, and is believed to form complexes with them.
Advantages and Limitations for Lab Experiments
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, it has been shown to possess a wide range of biochemical and physiological effects, making it useful for a variety of scientific research applications. However, N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide also has some limitations. It can be toxic in high concentrations, and must be handled with care. In addition, it can be difficult to control the reaction conditions, which can lead to the production of undesired products.
Future Directions
There are several potential future directions for research involving N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide. One potential direction is to further investigate its potential as an antioxidant, and to develop methods for increasing its antioxidant activity. In addition, further research could be done to investigate its potential as a ligand for metal ions, and to develop methods for increasing its binding affinity. Furthermore, further research could be done to investigate its potential as an enzyme modulator and inhibitor, and to develop methods for increasing its efficacy. Finally, further research could be done to investigate its potential as a catalyst in organic synthesis reactions, and to develop methods for increasing its catalytic activity.
Synthesis Methods
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide can be synthesized via a two-step process. The first step involves the reaction of 4-methylphenyl isocyanate with N-methyl-N-phenylpropan-1-amine. This reaction produces 4-methylphenyl urea, which can then be used in a second reaction with N-methyl-N-phenylpropan-1-amine to create N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide. The reaction conditions for both steps should be carefully monitored to ensure that the desired product is produced.
properties
IUPAC Name |
N-methyl-N'-(4-methylphenyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-5-9(6-4-8)13-11(15)7-10(14)12-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHQGNGRRSZHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569238 |
Source


|
| Record name | N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |
CAS RN |
142917-15-5 |
Source


|
| Record name | N~1~-Methyl-N~3~-(4-methylphenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

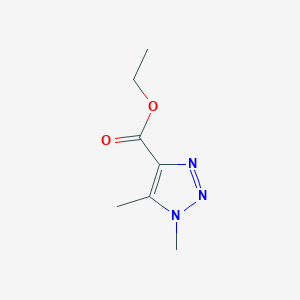

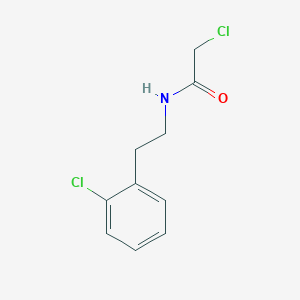
![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)
amine](/img/structure/B6603848.png)
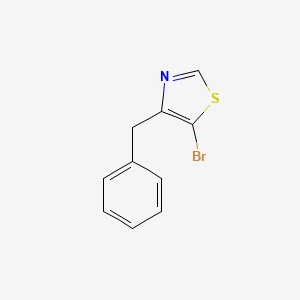

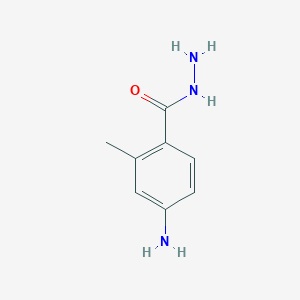
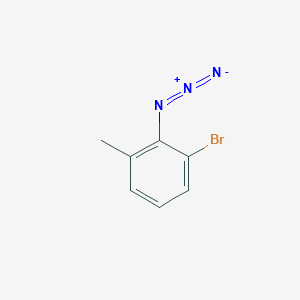
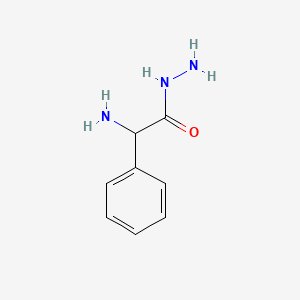
![N-(1-Benzylpiperidin-4-yl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B6603876.png)
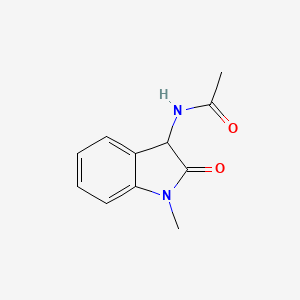
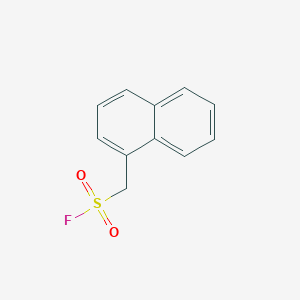
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)